2-Amino-5-(3-fluorophenoxy)-2-methylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(3-fluorophenoxy)-2-methylpentan-1-ol is a chemical compound that features a fluorophenoxy group attached to a methylpentanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-fluorophenoxy)-2-methylpentan-1-ol typically involves the reaction of 3-fluorophenol with an appropriate amino alcohol precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired purity levels for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(3-fluorophenoxy)-2-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(3-fluorophenoxy)-2-methylpentan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems and pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(3-fluorophenoxy)-2-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Amino-5-(3-fluorophenoxy)-2-methylpentan-1-ol include:
- 2-Amino-5-(4-fluorophenoxy)-2-methylpentan-1-ol
- 2-Amino-5-(3-chlorophenoxy)-2-methylpentan-1-ol
- 2-Amino-5-(3-bromophenoxy)-2-methylpentan-1-ol
Uniqueness
The uniqueness of this compound lies in its specific fluorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C12H18FNO2 |
---|---|
Molekulargewicht |
227.27 g/mol |
IUPAC-Name |
2-amino-5-(3-fluorophenoxy)-2-methylpentan-1-ol |
InChI |
InChI=1S/C12H18FNO2/c1-12(14,9-15)6-3-7-16-11-5-2-4-10(13)8-11/h2,4-5,8,15H,3,6-7,9,14H2,1H3 |
InChI-Schlüssel |
SOXBDLLNJANZNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCOC1=CC(=CC=C1)F)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.